molecular formula C12H14O2 B14272410 3-(Benzyloxy)pent-2-enal CAS No. 184590-99-6

3-(Benzyloxy)pent-2-enal

Cat. No.: B14272410
CAS No.: 184590-99-6
M. Wt: 190.24 g/mol
InChI Key: FTEPQGOUFSWWMH-UHFFFAOYSA-N
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Description

3-(Benzyloxy)pent-2-enal: is an organic compound characterized by the presence of a benzyl ether group attached to a pent-2-enal backbone. This compound is of interest due to its unique structural features, which include an aldehyde group and a conjugated double bond, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)pent-2-enal can be achieved through various methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired product. Another method is the Heck reaction , which couples an aryl halide with an alkene in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency. This method uses a boronic acid derivative and a halide in the presence of a palladium catalyst to form the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)pent-2-enal undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as halides or amines

Major Products Formed:

    Oxidation: 3-(Benzyloxy)pentanoic acid

    Reduction: 3-(Benzyloxy)pent-2-enol

    Substitution: Various substituted benzyl ethers

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)pent-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The conjugated double bond allows for participation in pericyclic reactions , such as Diels-Alder reactions, which are important in synthetic organic chemistry .

Comparison with Similar Compounds

  • 3-(Benzyloxy)prop-2-enal
  • 3-(Benzyloxy)but-2-enal
  • 3-(Benzyloxy)hex-2-enal

Comparison: Compared to its analogs, 3-(Benzyloxy)pent-2-enal is unique due to its specific chain length and the position of the double bond. This structural difference influences its reactivity and the types of reactions it can undergo. For example, the longer chain length in this compound may result in different steric and electronic effects compared to 3-(Benzyloxy)prop-2-enal .

Properties

CAS No.

184590-99-6

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-phenylmethoxypent-2-enal

InChI

InChI=1S/C12H14O2/c1-2-12(8-9-13)14-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI Key

FTEPQGOUFSWWMH-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC=O)OCC1=CC=CC=C1

Origin of Product

United States

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